molecular formula C10H10N2O B1298954 1-methyl-1H-indole-3-carboxamide CAS No. 118959-44-7

1-methyl-1H-indole-3-carboxamide

Cat. No. B1298954
M. Wt: 174.2 g/mol
InChI Key: UHQHFXKJFJHBAE-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-indole-3-carboxamide is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The indole ring system is known for its planarity and ability to participate in hydrogen bonding, which contributes to its biological activity .

Synthesis Analysis

The synthesis of 1-methyl-1H-indole-3-carboxamide derivatives can be achieved through various methods. One approach involves the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature using oxygen in the air as the sole oxidant . Another efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives employs cross-dehydrogenative coupling using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, which yields good to excellent results .

Molecular Structure Analysis

The molecular structure of N-methyl-1H-indole-2-carboxamide, a closely related compound, has been determined by single-crystal X-ray diffraction. The structure is essentially planar, and the crystal packing results in N-H------O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings . Similarly, the title indole derivative, methyl 1-methyl-1H-indole-3-carboxylate, is also planar and forms intermolecular C—H...O hydrogen bonds, resulting in a sheet structure in the crystal .

Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde, a key intermediate in the synthesis of indole derivatives, undergoes various C–C and C–N coupling reactions and reductions, which are crucial for the preparation of biologically active compounds . Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates and isothiocyanates to form 5H-pyrimido[5,4-b]indole derivatives, which can be further functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the indole ring system and the ability to form hydrogen bonds contribute to the stability of the crystal packing, as seen in methyl 1-methyl-1H-indole-3-carboxylate . The reactivity of the indole ring allows for the synthesis of a wide range of derivatives with potential biological activities, as demonstrated by the synthesis of new methyl indole-3-carboxylate derivatives with anti-cancer activity .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Methylindole-3-carboxamides exhibit intriguing chemical behaviors, especially in reactions with substituted propargyl alcohols. These reactions lead to the formation of lactams by annulation and migration of the carboxamide group. Indole carboxylic acids/amides also undergo decarboxylative cyclization under specific conditions, demonstrating significant versatility in synthetic chemistry (Selvaraj, Debnath, & Swamy, 2019).

Crystal Structure Analysis

The crystal structure of N-methyl-1H-indole-2-carboxamide has been determined, providing insights into its molecular structure. This compound, isolated from marine fungi, showcases the potential of natural sources for novel indole derivatives (Manríquez et al., 2009).

Biological Research and Pharmacological Potential

In the realm of medicinal chemistry, indole derivatives like 1-methyl-1H-indole-3-carboxamide have been explored for various applications:

  • As potential inhibitors in HIV-1 treatment, where specific derivatives demonstrate efficacy against different strains of the virus (Alexandre et al., 2011).
  • In the synthesis and photophysical studies of fluorescent indole derivatives, which indicate their potential as fluorescent probes (Pereira et al., 2010).
  • For the development of novel monoamine oxidase B inhibitors, highlighting their potential in treating neurodegenerative diseases (Tzvetkov et al., 2014).

Advanced Material Development

Indole carboxamides are also pivotal in the development of advanced materials. For instance, they have been used in the ring-opening polymerization of L-lactide, a process crucial in the production of biodegradable plastics (Koeller et al., 2009).

Safety And Hazards

This compound is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-methylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQHFXKJFJHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356397
Record name 1-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-3-carboxamide

CAS RN

118959-44-7
Record name 1-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Shi, Y Cui, N Jiao - Organic Letters, 2010 - ACS Publications
… However, N-butyl-1-methyl-1H-indole-3-carboxamide (1i) reacted with diphenylethyne (2a) producing the desired product 3ia only in 25% yield (Scheme 2). The yield increased to 55% …
Number of citations: 140 pubs.acs.org
X Chen, P Sun, J Xu, X Wu, L Kong, H Yao, A Lin - Tetrahedron Letters, 2014 - Elsevier
… Our initial investigation focused on the coupling of N-methoxy-1-methyl-1H-indole-3-carboxamide (1a) with phenyl iodide (2a), the results were summarized in Table 1. When 1a was …
Number of citations: 27 www.sciencedirect.com
CJ Swain, R Baker, C Kneen, J Moseley… - Journal of medicinal …, 1991 - ACS Publications
Results Synthetic Chemistry. 1-Methyl-lff-indole-3-carbox-aldehyde (8) provided the starting point for the synthesis of the 3-indol-3-yl-l, 2, 4-oxadiazoles 7. Treatment of the aldehyde 8 …
Number of citations: 236 pubs.acs.org
K Nemoto, S Tanaka, M Konno, S Onozawa, M Chiba… - Tetrahedron, 2016 - Elsevier
Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated under CO 2 pressure (3.0áMPa) with the aid of 1.0ámolaráequiv of Me 2 AlCl to give 1-substituted indole-3-…
Number of citations: 54 www.sciencedirect.com
HDH Showalter, AD Sercel, BM Leja… - Journal of medicinal …, 1997 - ACS Publications
A small series of 2,2‘-diselenobis(1H-indoles) was synthesized as redox-modified congeners of our earlier reported 2,2‘-dithiobis(1H-indole) series. Utilizing chemistry similar to that …
Number of citations: 88 pubs.acs.org
DY Yang, L Liu, JY Gu, YH He… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-initiated radical cascade reaction toward the synthesis of structurally diverse fused Indolo-pyridones is described. The reaction involves the addition of aroyl or sulfonyl …
Number of citations: 7 pubs.acs.org
AD Sercel, HD Hollis Showalter - Journal of heterocyclic …, 2006 - Wiley Online Library
Starting from a series of 2‐bromo‐1‐methylindole precursors (1b‐e) activated in the 3‐position with aldehyde, ester, or amide functionality, two approaches have been developed …
Number of citations: 5 onlinelibrary.wiley.com
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org
JC Badenock, HL Fraser, GW Gribble - Arkivoc, 2018 - arkat-usa.org
We report an approach to the pyrrolo [3, 4-b] indole ring system that involves a new synthesis of pyrrolo [3, 4-b] indol-1 (2H) ones, which are known precursors to pyrrolo [3, 4-b] indoles. …
Number of citations: 3 www.arkat-usa.org
Y Nishida, N Takeda, K Matsuno… - European Journal of …, 2018 - Wiley Online Library
… N,N-Diethyl-1-methyl-1H-indole-3-carboxamide (3hA):27 A colorless oil; 43.3 mg, 63 %. IR (neat): ν̃ = 2970, 2935, 1721, 1609, 1536 cm –1 . H NMR (300 MHz, CDCl 3 ): δ = 7.76 (dd, J …

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